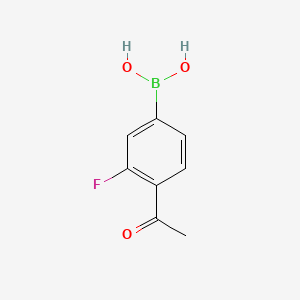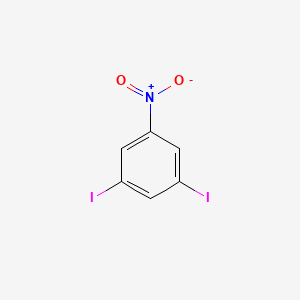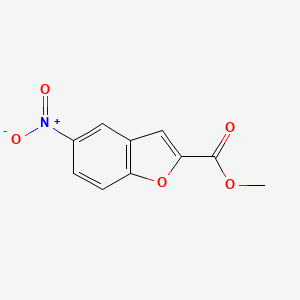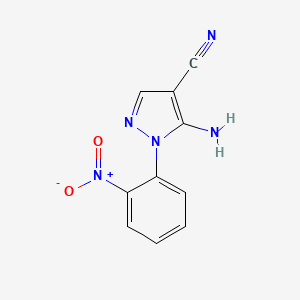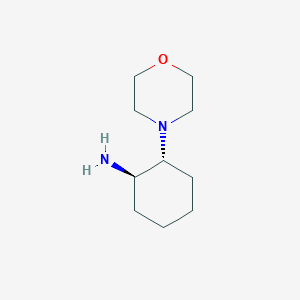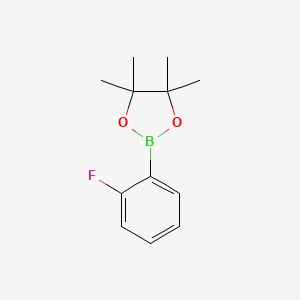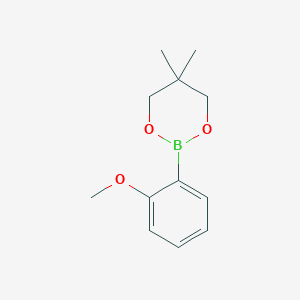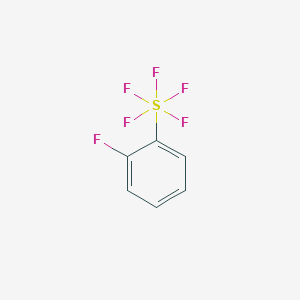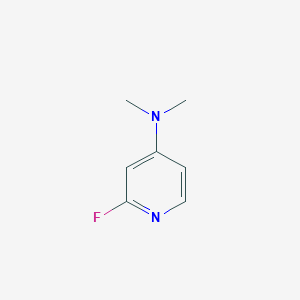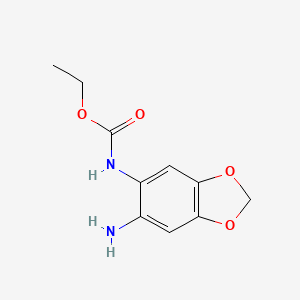
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate
説明
Ethyl carbamate (EC) is a substance commonly found in fermented foods and alcoholic beverages. Its significance lies in its carcinogenic nature, which necessitates its quantification in consumable products to ensure public health safety. The compound is known to form through reactions between ethanol and cyanate or N-carbamyl compounds .
Synthesis Analysis
The synthesis of ethyl carbamate derivatives has been explored in various studies. For instance, ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate was used as a precursor in the synthesis of a series of ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, which involved reductive cyclization of different intermediates . Additionally, the synthesis of ring analogues and derivatives of ethyl carbamate has been directed toward understanding the structural features contributing to biological activity, particularly in the context of antimitotic agents with anticancer activity .
Molecular Structure Analysis
The molecular structure of ethyl carbamate and its derivatives plays a crucial role in their biological activity. Alterations at specific positions on the compound's ring structure can significantly affect its cytotoxicity and ability to inhibit mitosis in cultured cells. For example, changes at the 2- and 3-positions of the pyrazine ring of ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates have been shown to influence their activity against lymphoid leukemia L1210 cells . Similarly, the chiral isomers of ethyl carbamate derivatives have been studied, revealing that the S-isomer is generally more potent than the R-isomer in various biological systems .
Chemical Reactions Analysis
Ethyl carbamate can react with other compounds to form derivatives with different properties. For instance, it can easily react with 9-xanthydrol to form xanthyl ethyl carbamate (XEC), which has been used to produce polyclonal antibodies for the development of immunoassays . Alterations of the carbamate group of ethyl carbamate, such as replacing the ethyl group with methyl or other aliphatic groups, have been shown to affect the compound's activity, with a carbamate group being required for maintaining activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl carbamate have been characterized through various analytical methods. High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) has been used to evaluate ethyl carbamate in cachaça, demonstrating the method's accuracy, reproducibility, and linearity over a specific concentration range . Additionally, analytical methods for ethyl carbamate determination in various food matrices have been developed, with good linearity, recovery rates, and relative standard deviations (RSDs) indicating the methods' applicability across different foods . Immunoassays have also been developed for the sensitive detection of ethyl carbamate in wine samples, with the non-competitive immunoassay showing improved sensitivity compared to the conventional competitive mode .
科学的研究の応用
Summary of the Application
A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed and evaluated for their anticancer activity against various cancer cell lines .
Methods of Application
The compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Results or Outcomes
The study identified 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
2. Carbamate Formation from CO2 and Amines
Summary of the Application
Capture of CO2 by amines is an attractive synthetic strategy for the formation of carbamates .
Methods of Application
Such reactions can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .
Results or Outcomes
The study shows that the reversible TMG–CO2 zwitterion is not a direct carboxylation agent. Instead, CO2 dissociates from TMG–CO2 before a concerted carboxylation occurs, where the role of the TMG is to deprotonate the amine as it is attacking a free CO2 . This insight opens a rational way to design new synthesis strategies .
3. Food Flavoring
Summary of the Application
Certain compounds similar to “Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate”, such as (2E)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide, are used as flavoring agents in the food industry .
Methods of Application
These compounds are typically synthesized in a laboratory and then added to food products to enhance their flavor .
Results or Outcomes
The specific compound mentioned above is described as having a savory aroma and is practically insoluble or insoluble .
4. Gas Chromatography
Summary of the Application
Compounds similar to “Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate”, such as 2-Propenal, 3-(1,3-benzodioxol-5-yl)-, are often used in gas chromatography for analytical purposes .
Methods of Application
In gas chromatography, the compound is vaporized and carried by an inert gas through a column. The different components of the compound are separated based on their interaction with the column’s coating .
Results or Outcomes
5. Antimicrobial Agents
Summary of the Application
Compounds similar to “Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate”, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been evaluated for their antimicrobial activity against various bacterial and fungal strains .
Methods of Application
The compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their antimicrobial activity using standard disc diffusion and broth dilution methods .
Results or Outcomes
The study identified several compounds with significant antimicrobial activity, suggesting that these compounds could be further optimized to develop new antimicrobial agents .
6. Neuroprotective Agents
Summary of the Application
Certain compounds similar to “Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate”, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been studied for their potential neuroprotective effects .
Methods of Application
These compounds were synthesized and then evaluated in various in vitro and in vivo models of neurodegenerative diseases .
Results or Outcomes
The results of these studies suggest that these compounds could have potential therapeutic applications in the treatment of neurodegenerative diseases .
将来の方向性
特性
IUPAC Name |
ethyl N-(6-amino-1,3-benzodioxol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-2-14-10(13)12-7-4-9-8(3-6(7)11)15-5-16-9/h3-4H,2,5,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKFKSOYYOSKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1N)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182544 | |
| Record name | Carbamic acid, N-(6-amino-1,3-benzodioxol-5-yl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate | |
CAS RN |
936074-68-9 | |
| Record name | Carbamic acid, N-(6-amino-1,3-benzodioxol-5-yl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936074-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(6-amino-1,3-benzodioxol-5-yl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



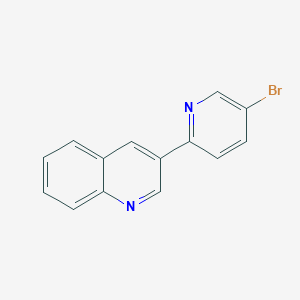
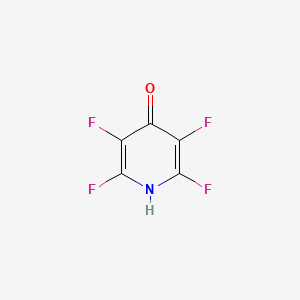
![2-Bromothieno[2,3-c]pyridine](/img/structure/B1340213.png)
![4-[4-(Benzyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1340214.png)
